Cas no 69622-67-9 (2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-)

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and functionalized hydroxyl and benzyl ester groups. The hydroxyl group enhances reactivity, enabling further derivatization, while the benzyl ester moiety offers selective deprotection under mild conditions, making it useful in peptide and heterocycle synthesis. Its stability under various reaction conditions and compatibility with common reagents make it a reliable building block for pharmaceuticals and fine chemicals. The compound’s structural features facilitate the development of bioactive molecules, including potential drug candidates, by providing a flexible framework for modifications. Its purity and well-defined properties ensure consistent performance in synthetic applications.
2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester- structure
69622-67-9 structure
Product name:2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-
CAS No:69622-67-9
MF:C13H17NO3
MW:235.278983831406
CID:1738446
PubChem ID:10704905

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 2-hydroxy-, phenylmethyl ester
    • benzyl 2-hydroxypiperidine-1-carboxylate
    • DB-371457
    • N-CBZ-2-PIPERIDINOL
    • 2-Hydroxy-piperidine-1-carboxylic acid benzyl ester
    • SCHEMBL5326054
    • G11329
    • 69622-67-9
    • 2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-
    • Inchi: InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2
    • InChI Key: DJHBQZYPXJJJMZ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)N2CCCCC2O

Computed Properties

  • Exact Mass: 235.12091
  • Monoisotopic Mass: 235.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 384.9±42.0 °C at 760 mmHg
  • Flash Point: 186.6±27.9 °C
  • PSA: 49.77
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester- Security Information

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740949-1g
Benzyl 2-hydroxypiperidine-1-carboxylate
69622-67-9 98%
1g
¥4240.00 2024-05-03
TRC
H952113-100mg
2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-
69622-67-9
100mg
$ 135.00 2022-06-04
TRC
H952113-50mg
2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-
69622-67-9
50mg
$ 95.00 2022-06-04
TRC
H952113-10mg
2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-
69622-67-9
10mg
$ 50.00 2022-06-04

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester- Related Literature

Additional information on 2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester-

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS No. 69622-67-9): A Comprehensive Overview

2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 69622-67-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and utility in drug development. The benzyl ester functionality in its molecular structure contributes to its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester molecule features a piperidine ring substituted with a hydroxyl group at the 2-position and a benzyl ester group at the 1-position. This unique structural arrangement imparts distinct chemical properties that make it useful in various synthetic pathways. The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological targets, while the benzyl ester can be hydrolyzed to yield< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid, a compound with potential applications in medicinal chemistry.

In recent years, there has been growing interest in< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester due to its role as a building block in the synthesis of more complex molecules. Its structural motif is found in several pharmacologically active agents, including protease inhibitors and kinase inhibitors. The compound's ability to serve as a precursor for these biologically relevant molecules has made it a subject of extensive research in academic and industrial laboratories.

One of the most compelling aspects of< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester is its versatility in medicinal chemistry applications. Researchers have utilized this compound to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this molecule have been explored as potential treatments for infectious diseases, cancer, and neurological disorders. The benzyl ester group provides a convenient handle for further functionalization, allowing chemists to modify the molecule's properties to meet specific pharmacological requirements.

The synthesis of< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester typically involves multi-step organic reactions, often starting from commercially available precursors such as piperidine and benzoyl chloride. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance as a key intermediate in modern drug discovery pipelines.

The biological activity of< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester has been extensively studied in vitro and in vivo. Preliminary research suggests that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic intervention. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential use as a scaffold for drug design. These studies underscore the importance of< strong>2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester as a pharmacological tool.

In conclusion, 2-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS No. 69622-67-9) is a versatile and valuable compound with significant applications in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate in the synthesis of biologically active molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern drug development.

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